N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine
Overview
Description
N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a pyridin-2-ylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine typically involves the reaction of pyrimidine-4,6-diamine with pyridin-2-ylmethyl chloride under specific conditions. The reaction is usually carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine is used as a building block for the synthesis of more complex molecules. It can serve as a ligand in coordination chemistry, forming complexes with various metals.
Biology: In biological research, this compound has been studied for its potential biological activity. It may be used as a probe to investigate cellular processes or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it can be used as a starting material for the development of new drugs. Its derivatives may exhibit pharmacological properties that are beneficial for treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include interactions with cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
N4-(pyridin-4-ylmethyl)pyrimidine-4,6-diamine
N4-(quinolin-2-ylmethyl)pyrimidine-4,6-diamine
N4-(benzimidazol-2-ylmethyl)pyrimidine-4,6-diamine
Uniqueness: N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, stability, and pharmacological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
4-N-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c11-9-5-10(15-7-14-9)13-6-8-3-1-2-4-12-8/h1-5,7H,6H2,(H3,11,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJVENLGGSPAMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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